Ácido Kaínico

Descripción general

Descripción

El ácido kaínico es un aminoácido natural que se extrae principalmente de ciertas especies de algas rojas, como Digenea simplex . Es conocido por sus potentes propiedades neuroexcitatorias y se utiliza ampliamente en la investigación de neurociencia para estudiar los efectos de la excitotoxicidad y las enfermedades neurodegenerativas . El ácido kaínico actúa como agonista de los receptores de kainato, un subtipo de receptores ionotrópicos de glutamato, que desempeñan un papel crucial en la transmisión sináptica y la plasticidad en el sistema nervioso central .

Aplicaciones Científicas De Investigación

El ácido kaínico tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En la investigación de neurociencia, el ácido kaínico se utiliza comúnmente para inducir modelos experimentales de epilepsia y enfermedades neurodegenerativas, como la enfermedad de Alzheimer . También se utiliza para estudiar los mecanismos de la excitotoxicidad y la muerte neuronal, proporcionando información sobre la patofisiología de estas afecciones .

Además de su uso en neurociencia, el ácido kaínico tiene aplicaciones en farmacología y toxicología. Sirve como una herramienta valiosa para la detección de posibles agentes neuroprotectores y para evaluar su eficacia en la prevención o mitigación del daño excitotóxico . Además, el ácido kaínico se utiliza en el desarrollo de nuevas estrategias terapéuticas para el tratamiento de trastornos neurológicos .

Mecanismo De Acción

El ácido kaínico ejerce sus efectos actuando como agonista de los receptores de kainato, un subtipo de receptores ionotrópicos de glutamato . Cuando el ácido kaínico se une a estos receptores, induce la apertura de los canales de sodio, lo que lleva a una entrada de iones sodio y posterior despolarización de la neurona . Esta despolarización desencadena potenciales postsinápticos excitatorios y puede provocar la excitación neuronal y, en altas concentraciones, la excitotoxicidad .

La activación de los receptores de kainato por el ácido kaínico también conduce a la liberación de otros neurotransmisores, como el glutamato, que amplifican aún más las señales excitatorias . La sobreestimulación de las neuronas puede provocar la entrada de calcio, la disfunción mitocondrial y la generación de especies reactivas de oxígeno, lo que finalmente conduce al daño y la muerte neuronal .

Análisis Bioquímico

Biochemical Properties

Kainic acid is an agonist for kainate receptors, a type of ionotropic glutamate receptor . Kainate receptors likely control a sodium channel that produces excitatory postsynaptic potentials (EPSPs) when glutamate binds . Kainic acid can activate several different receptor subtypes, including α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors .

Cellular Effects

Kainic acid is a direct agonist of the glutamic kainate receptors and large doses of concentrated solutions produce immediate neuronal death by overstimulating neurons to death . Such damage and death of neurons is referred to as an excitotoxic lesion . In fact, kainate seems to regulate serotonergic activity in the vertebrate retina .

Molecular Mechanism

Kainic acid exerts its effects at the molecular level through its agonistic action on kainate receptors . It binds to these receptors, leading to the opening of ion channels that allow the influx of sodium ions, resulting in excitatory postsynaptic potentials .

Temporal Effects in Laboratory Settings

The effects of kainic acid in laboratory settings can change over time. For instance, in the kainic acid model of temporal lobe epilepsy, different modes of administration of kainic acid exist, each producing different effects in a strain-, species-, gender-, and age-dependent manner .

Dosage Effects in Animal Models

The effects of kainic acid vary with different dosages in animal models. For instance, in the kainic acid model of temporal lobe epilepsy, different modes of administration of kainic acid exist, each producing different effects in a strain-, species-, gender-, and age-dependent manner .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido kaínico se puede sintetizar mediante diversos métodos, incluida la síntesis química y la biosíntesis. Una ruta sintética común implica el uso de 4-hidroxiprolina como material de partida, que se somete a una serie de reacciones para formar ácido kaínico . La secuencia incluye pasos como la síntesis estereoselectiva, la ciclación oxidativa y la formación de enlaces carbono-carbono . Las condiciones de reacción suelen implicar el uso de catalizadores específicos, como el rodio sobre alúmina, y el calentamiento a temperaturas elevadas .

Métodos de producción industrial: La producción industrial de ácido kaínico a menudo se basa en la extracción de fuentes naturales, como las algas rojas. El proceso de extracción implica la recolección de las algas, seguida de la extracción con disolventes y la purificación para aislar el ácido kaínico . Los avances recientes también han explorado el uso de enfoques biosintéticos, utilizando enzimas de algas marinas para producir ácido kaínico de manera más eficiente .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido kaínico se somete a varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Se sabe que participa en reacciones de ciclación oxidativa, donde se produce la formación de enlaces carbono-carbono intramoleculares . Además, el ácido kaínico se puede marcar radiactivamente mediante tritiación, que implica el intercambio de átomos de hidrógeno con tritio utilizando catalizadores específicos .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación del ácido kaínico incluyen rodio sobre alúmina, agua tritiada y reactivos de Wittig . Las condiciones de reacción a menudo implican calentar a temperaturas elevadas y el uso de catalizadores específicos para lograr las transformaciones deseadas .

Productos principales: Los productos principales formados a partir de las reacciones del ácido kaínico incluyen sus derivados marcados radiactivamente, que se utilizan en diversas aplicaciones de investigación . Estos derivados son herramientas valiosas para estudiar la farmacocinética y la distribución del ácido kaínico en sistemas biológicos .

Comparación Con Compuestos Similares

El ácido kaínico es estructuralmente similar a otros aminoácidos excitatorios, como el ácido glutámico, el ácido domoico, la disiherbaína y la neodisisiherbaína A . Estos compuestos también actúan como agonistas de los receptores ionotrópicos de glutamato y comparten propiedades neuroexcitatorias similares . el ácido kaínico es único en su capacidad de activar selectivamente los receptores de kainato, lo que lo distingue de otros aminoácidos excitatorios .

Compuestos similares:

- Ácido glutámico

- Ácido domoico

- Disiherbaína

- Neodisisiherbaína A

La especificidad del ácido kaínico para los receptores de kainato lo convierte en una herramienta valiosa para estudiar los roles fisiológicos y patológicos de estos receptores en el sistema nervioso central .

Propiedades

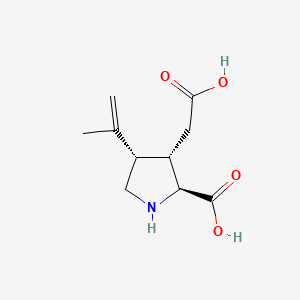

IUPAC Name |

(2S,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSMHEGGTFMBBZ-OOZYFLPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CNC(C1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040526 | |

| Record name | Kainic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-79-6, 59905-23-6 | |

| Record name | α-Kainic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kainic acid [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | kainic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kainic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIV03811UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.